molecular formula C11H15FN2 B1447529 6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1506367-83-4

6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1447529
M. Wt: 194.25 g/mol
InChI Key: ZNHFWPJEBLWQJJ-UHFFFAOYSA-N
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Description

6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H15FN2 . It has a molecular weight of 194.25 g/mol .


Molecular Structure Analysis

The InChI code for 6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is 1S/C11H15FN2/c1-2-6-14-7-5-13-10-8-9(12)3-4-11(10)14/h3-4,8,13H,2,5-7H2,1H3 .

Scientific Research Applications

Enantiopure Synthesis

A study by Gruzdev et al. (2013) developed a method for the preparation of enantiopure (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with an enantiomeric excess of over 99%. This was achieved through the acylative kinetic resolution of its racemic form, demonstrating the impact of fluorine atoms on the stereoselectivity of acylation (Gruzdev et al., 2013).

Ocular Hypotensive Action

Pamulapati and Schoenwald (2011) synthesized and tested four new molecular entities, including 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4), for their ocular hypotensive action in rabbits. MC4 showed significant intraocular pressure reduction, highlighting its potential in ophthalmology (Pamulapati & Schoenwald, 2011).

Photostability and Phototoxicity

Fasani et al. (1999) investigated the photostability of fluorinated quinolones like 6-fluoro derivatives in water. They found that these compounds undergo heterolytic defluorination, leading to the generation of aryl cations, which is relevant in understanding their phototoxic effects (Fasani et al., 1999).

Catalytic Applications

Wang et al. (2011) explored the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts, including 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This approach has implications for the synthesis of biologically active tetrahydroquinolines, demonstrating the versatility of this compound in catalysis (Wang et al., 2011).

Solid Phase Synthesis

Lee, Murray, and Rivero (1997) described the solid phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones, starting from 4-fluoro-3-nitrobenzoic acid. This synthesis route is significant for the development of novel compounds with potential pharmacological applications (Lee, Murray, & Rivero, 1997).

Supercritical Fluid Extraction for Enantiomer Separation

Kmecz et al. (2001) conducted a study on the separation of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline enantiomers using supercritical fluid extraction with carbon dioxide. This method represents a novel approach to resolving enantiomers of complex organic compounds (Kmecz et al., 2001).

properties

IUPAC Name

7-fluoro-4-propyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-2-6-14-7-5-13-10-8-9(12)3-4-11(10)14/h3-4,8,13H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHFWPJEBLWQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

CAS RN

1506367-83-4
Record name 6-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
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6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
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6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
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6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
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6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

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